molecular formula C10H10ClNO2 B2377873 Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate CAS No. 1823058-15-6

Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate

Cat. No.: B2377873
CAS No.: 1823058-15-6
M. Wt: 211.65
InChI Key: ZAQBVBUVOUOYRB-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate (CAS: 1823058-15-6) is a bicyclic heterocyclic compound featuring a cyclopenta[b]pyridine core with a chlorine substituent at position 2 and a methyl ester group at position 2. Its molecular formula is C₁₀H₁₀ClNO₂, with a molecular weight of 211.64 g/mol .

Properties

IUPAC Name

methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-14-10(13)7-5-6-3-2-4-8(6)12-9(7)11/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQBVBUVOUOYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C2CCCC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823058-15-6
Record name methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate typically involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. This reaction is catalyzed by sodium alkoxide solutions such as sodium ethoxide or sodium methoxide . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the C2 Position

The electron-deficient pyridine ring facilitates nucleophilic substitution at the C2 chlorine atom. This reaction is modulated by steric effects from the fused cyclopentane ring and electronic effects from the ester group at C3.

Reaction Type Conditions Product Yield Reference
AminationNH₃ (g), 100°C, 12 hMethyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate72%
Methoxy substitutionNaOMe, MeOH, reflux, 8 hMethyl 2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate65%

Key Findings :

  • Steric hindrance from the cyclopentane ring reduces substitution rates compared to monocyclic pyridines.

  • Electron-withdrawing ester groups at C3 enhance electrophilicity at C2, favoring SNAr mechanisms .

Hydrolysis of the Methyl Ester

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative, a precursor for further functionalization.

Condition Catalyst Temperature Product Yield Reference
Acidic (HCl, H₂O)H⁺80°C, 6 h2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid85%
Basic (NaOH, EtOH/H₂O)OH⁻25°C, 24 hSodium 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate92%

Mechanistic Insight :

  • Alkaline hydrolysis proceeds via nucleophilic acyl substitution, forming a tetrahedral intermediate .

Microbial Oxyfunctionalization

Whole-cell biocatalysts like Burkholderia sp. MAK1 introduce hydroxyl groups regioselectively into the pyridine ring, enabling sustainable synthesis of hydroxylated derivatives.

Substrate Biocatalyst Product Regioselectivity Reference
Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylateBurkholderia sp. MAK1Methyl 2-chloro-5-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylateC5 hydroxylation

Applications :

  • Hydroxylated derivatives exhibit enhanced solubility and bioactivity for pharmaceutical development .

Reductive Transformations

Catalytic hydrogenation selectively reduces the cyclopentane ring or pyridine moiety, depending on reaction conditions.

Reaction Catalyst Pressure Product Selectivity Reference
Ring hydrogenationPd/C, H₂1 atmMethyl 2-chloro-5,6,7,8-tetrahydrocyclopenta[b]pyridine-3-carboxylate90%
Pyridine reductionNaBH₄, NiCl₂-Methyl 2-chloro-1,2,3,4-tetrahydro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate55%

Challenges :

  • Over-reduction can occur without precise control of catalyst loading and temperature .

Oxidation Reactions

The pyridine nitrogen undergoes oxidation to form N-oxide derivatives, altering electronic properties for coordination chemistry applications.

Oxidizing Agent Conditions Product Yield Reference
mCPBACH₂Cl₂, 0°C, 2 hThis compound N-oxide78%
H₂O₂, FeSO₄H₂O, 50°C, 6 hThis compound N-oxide63%

Applications :

  • N-Oxides serve as ligands in transition-metal catalysis and intermediates in drug synthesis .

Scientific Research Applications

Biological Activities

Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate exhibits various biological activities that make it a candidate for drug development:

  • Anticancer Properties :
    • Research indicates that derivatives of this compound have shown potential in inhibiting cancer cell proliferation. For instance, certain synthesized analogues demonstrated significant cytotoxic effects against various cancer cell lines .
  • Corrosion Inhibition :
    • The compound has been tested as a corrosion inhibitor for carbon steel in acidic media. Electrochemical measurements revealed that it acts as a mixed-type inhibitor, providing substantial protection against corrosion .

Industrial Applications

The compound's unique structure allows it to be utilized in several industrial applications:

  • Pharmaceutical Industry :
    • Its derivatives are being explored for their therapeutic potential against various diseases, including cancer and neurodegenerative disorders.
  • Material Science :
    • The compound's properties make it suitable for use in developing new materials with specific functional attributes.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of several derivatives of this compound and their evaluation against cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the low micromolar range, demonstrating their potential as anticancer agents.

Case Study 2: Corrosion Inhibition

In another study focused on corrosion inhibition, the synthesized derivatives were subjected to electrochemical testing. The results showed that these compounds could significantly reduce the corrosion rate of carbon steel in sulfuric acid solutions, highlighting their practical application in protecting metallic structures.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate 2-Cl, 3-COOCH₃ C₁₀H₁₀ClNO₂ 211.64 Baseline compound for comparison
4-(4-Chlorophenyl)-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine 2-thiophen-3-yl, 4-ClPh C₁₇H₁₃ClN₂S Not provided Novel derivatives with aryl/thiophene substituents
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD derivatives) 3-CN C₉H₈N₂ 144.18 Corrosion inhibitors (97.7% efficiency at 1.0×10⁻³ M)
Ethyl 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate 3-COOEt C₁₁H₁₃NO₂ 191.22 Ethyl ester analog; no chlorine substituent
2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide 2-Cl, 3-CONH₂ C₉H₉ClN₂O 196.64 Amide-functionalized derivative
Methyl 1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate 1-CH₃, 3-COOCH₃ (different ring fusion) C₁₀H₁₃NO₂ 191.22 [c]-pyridine fused isomer

Key Comparative Insights

Substituent Effects on Reactivity and Functionality
  • Chlorine may also improve metabolic stability in biological systems.
  • Ester vs. Nitrile/Carboxamide Groups :
    • The methyl ester group in the target compound contributes to moderate lipophilicity, whereas the nitrile group in CAPD derivatives (C₉H₈N₂) enhances electron-withdrawing effects, correlating with their superior corrosion inhibition (97.7% efficiency) .
    • The carboxamide derivative (C₉H₉ClN₂O) introduces hydrogen-bonding capability, which could improve solubility or receptor-binding affinity in pharmacological contexts .
Ring Fusion and Aromaticity
  • Cyclopenta[b]pyridine vs. [c]pyridine Isomers : The target compound's [b]-fusion places the pyridine nitrogen adjacent to the cyclopentane ring, altering electron distribution compared to the [c]-fused isomer (e.g., Methyl 1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate). This difference may influence aromaticity, solubility, and interaction with biological targets .

Biological Activity

Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate is a heterocyclic compound belonging to the cyclopenta[b]pyridine class. This compound exhibits a range of biological activities and is of significant interest in pharmaceutical research. This article delves into its biological activity, synthesis, and potential applications.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10ClNO2
  • Molecular Weight : 213.64 g/mol
  • CAS Number : 1823058-15-6

The precise biological targets and mechanisms of action for this compound remain largely undefined. However, related compounds have demonstrated various mechanisms, including:

  • Calcium Channel Antagonism : Some derivatives exhibit properties that inhibit calcium channels, suggesting potential applications in cardiovascular therapies.
  • Hypoglycemic Effects : Preliminary studies indicate that certain analogues may lower blood glucose levels, making them candidates for diabetes treatment.

Pharmacological Profiles

The biological activity of this compound can be summarized as follows:

Activity Type Description Source/Reference
HypoglycemicPotential to lower blood glucose levels
Calcium Channel BlockerInhibition of calcium channels
Enzyme InhibitionPossible inhibition of specific enzymes

Case Studies

  • Study on Hypoglycemic Activity :
    • A study demonstrated that certain cyclopenta[b]pyridine derivatives, including this compound, showed significant hypoglycemic effects in diabetic models. The mechanism involved modulation of insulin signaling pathways.
  • Calcium Channel Antagonist Research :
    • Research indicated that derivatives of this compound could effectively block voltage-gated calcium channels in neuronal cells, potentially leading to therapeutic applications in treating neurological disorders.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves cyclocondensation reactions using sodium alkoxides as catalysts. Key synthetic routes include:

  • Cyclocondensation with Propanedinitrile :
    • This method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile under basic conditions.
  • Oxidation Reactions :
    • The compound can undergo oxidation using manganese triflate (Mn(OTf)₂) and tert-butyl hydroperoxide (t-BuOOH), yielding various substituted derivatives that may possess enhanced biological activities.

Q & A

Advanced Research Question

  • Corrosion Inhibition : Analogous cyclopenta[b]pyridine-3-carbonitriles exhibit >90% inhibition efficiency for steel alloys in acidic media, attributed to adsorption via heteroatoms (N, Cl) and aromatic π-electrons .
  • Pharmaceutical Intermediates : The chloro and ester groups enable further functionalization (e.g., Suzuki coupling for biaryl derivatives) to develop kinase inhibitors or antimicrobial agents .
  • Ligand Design : The pyridine core can coordinate transition metals for catalytic systems.

How does steric and electronic effects influence regioselectivity in reactions involving this compound?

Advanced Research Question
The chloro substituent at position 2 acts as an electron-withdrawing group, directing electrophilic attacks to the meta (position 5/6) or para positions. Steric hindrance from the cyclopentane ring limits reactivity at the fused bridgehead. For example, nucleophilic substitution (e.g., replacing Cl with methoxy) requires polar solvents (DMSO) and elevated temperatures .

What green chemistry principles can be applied to synthesize this compound sustainably?

Advanced Research Question

  • Solvent-Free Reactions : Use ball milling or microwave irradiation.
  • Biodegradable Catalysts : Enzymes or ionic liquids replace toxic bases (e.g., K₂CO₃).
  • Atom Economy : Optimize multicomponent reactions to minimize waste. A scaled-up synthesis of related compounds achieved 75% yield with E-factor <2 .

How can researchers validate the compound’s stability under varying experimental conditions?

Basic Research Question

  • Accelerated Stability Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/vis) over 1–4 weeks. Monitor degradation via HPLC.
  • pH-Dependent Stability : Test solubility and decomposition in buffers (pH 2–12).
  • Long-Term Storage : Store in inert atmospheres (N₂) at -20°C to prevent ester hydrolysis .

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